molecular formula C13H15NS B13271293 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline

Cat. No.: B13271293
M. Wt: 217.33 g/mol
InChI Key: AOEQLFYQSWXJFH-UHFFFAOYSA-N
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Description

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline is an organic compound that features a thiophene ring, a methyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method includes the condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the aniline moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline exerts its effects involves interactions with various molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The aniline moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline is unique due to the combination of the thiophene ring and the aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

3-methyl-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C13H15NS/c1-10-5-3-6-12(9-10)14-11(2)13-7-4-8-15-13/h3-9,11,14H,1-2H3

InChI Key

AOEQLFYQSWXJFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C2=CC=CS2

Origin of Product

United States

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